3-(Hydroxyamino)benzamide

Description

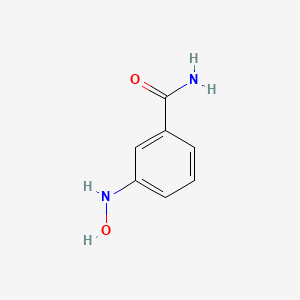

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxyamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4,9,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODDYEYDQIURQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665590 | |

| Record name | 3-(Hydroxyamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252251-19-7 | |

| Record name | 3-(Hydroxyamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Modifications of Hydroxyamino Benzamide Derivatives

Methodologies for the Synthesis of 3-(Hydroxyamino)benzamide Analogues

The synthesis of this compound analogues and related scaffolds involves established and innovative chemical strategies. These methods focus on the reliable construction of the core N-hydroxybenzamide structure and the specific introduction of the hydroxyamino functional group.

Synthetic Routes to N-Hydroxybenzamide and Hydroxamic Acid Scaffolds

The foundational N-hydroxybenzamide and hydroxamic acid scaffolds are typically synthesized through several primary routes. A prevalent method involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or its salt. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an ester. For instance, carboxylic acids can be converted to their corresponding acyl chlorides using reagents like oxalyl chloride, which are then reacted with ammonium (B1175870) hydroxide (B78521) to yield the amide. tandfonline.com

Another common strategy is the reaction of an ester intermediate with hydroxylamine. tandfonline.comacs.orgnih.gov This reaction is often performed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) or sodium hydroxide in a methanol/water mixture, to deprotonate hydroxylamine and facilitate the nucleophilic attack on the ester's carbonyl carbon. acs.orgnih.gov The synthesis can also begin from a nitrile. The partial hydrolysis of a benzonitrile (B105546) derivative under acidic hydroxylamine conditions can yield the desired hydroxamic acid.

| Starting Material | Reagents | Intermediate | Final Product | Description |

| Carboxylic Acid | Oxalyl Chloride, then NH4OH | Acyl Chloride | Amide | The carboxylic acid is activated by conversion to an acyl chloride before amidation. tandfonline.com |

| Ester | NH2OH·HCl, Base (e.g., NaOMe) | - | Hydroxamic Acid | A widely used method where an ester is directly converted to a hydroxamic acid. tandfonline.comacs.orgnih.gov |

| Benzonitrile | Hydroxylamine (acidic conditions) | - | Hydroxamic Acid | A less common route involving the partial hydrolysis of a nitrile. |

Introduction and Functionalization of Hydroxyamino Groups on Benzamide (B126) Rings and Side Chains

The introduction of a hydroxyamino group onto a benzamide ring is a key synthetic step. A common precursor for the amino or hydroxyamino group is a nitro group. The reduction of a nitro-substituted benzamide or a related intermediate is a versatile method. For example, a nitro-isoquinoline can be reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the corresponding amine, which can then be further converted to the hydroxylamine. google.com This highlights a pathway where the nitro group serves as a masked version of the desired functionality.

Advanced catalytic methods have also been developed. Rhodium-catalyzed reductive annulation between aryl-indazolones and nitroolefins can produce tetracyclic products decorated with a hydroxyimino (=N-OH) group. acs.org This process involves a sequential C-H activation, olefin insertion, and reduction, demonstrating a sophisticated approach to incorporating the hydroxyamino moiety within complex heterocyclic systems without the need for an external reducing agent. acs.org Functional group interconversion is a core technique, allowing chemists to transform one functional group into another through well-defined reactions to create the desired molecular structure. solubilityofthings.com

Design and Synthesis of Novel Hydroxyamino Benzamide Hybrid Structures

The design of novel hydroxyamino benzamide derivatives often involves creating hybrid structures where the core scaffold is combined with other molecular fragments to modulate its properties.

Derivatization at the Benzamide Amide Nitrogen and Aromatic Ring System

Structural modifications are frequently made at the amide nitrogen and the aromatic ring of the benzamide scaffold. Derivatization at the amide nitrogen can involve the introduction of various substituents, such as alkyl or aryl groups. For example, N-(3-hydroxyphenyl)benzamide can be synthesized via the condensation of 3-hydroxyaniline with benzoyl chloride, and subsequent O-alkylation at the hydroxyl group can introduce further diversity. researchgate.net

Substituents are also strategically placed on the aromatic ring. The nature and position of these substituents significantly influence the molecule's electronic distribution and steric properties. For instance, introducing an electron-donating amino group at the para-position can alter the electronic character of the molecule. Similarly, the synthesis of novel N-substituted benzimidazole (B57391) benzamides demonstrates how complex heterocyclic systems can be appended to the core structure to explore new chemical space. mdpi.com

Strategic Incorporation of Functional Groups for Modulated Biological Profiles

The addition of specific functional groups is a key strategy for fine-tuning the biological activity of hydroxyamino benzamide derivatives. solubilityofthings.comreachemchemicals.com The choice of functional groups can enhance a molecule's ability to bind to biological targets, such as enzymes or receptors. solubilityofthings.com For example, introducing a hydroxyl group (-OH) can increase hydrogen bonding opportunities with a receptor, potentially improving binding affinity. solubilityofthings.com

Altering functional groups can also modify crucial physicochemical properties like solubility, polarity, and metabolic stability. solubilityofthings.comreachemchemicals.com Polar groups like carboxyl (-COOH) or amine (-NH2) can improve a compound's solubility profile. solubilityofthings.com In medicinal chemistry, these modifications are essential for developing molecules with improved pharmacological profiles. mdpi.com The strategic incorporation of functional groups can direct molecules to specific tissues or cellular receptors, enhancing their therapeutic efficacy. reachemchemicals.com This approach has been used in the development of various inhibitors where the benzamide group serves as a zinc-binding group, and modifications to the rest of the molecule fine-tune its selectivity and potency. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Structural Elucidation

The definitive structural elucidation of newly synthesized hydroxyamino benzamide derivatives relies on a combination of advanced spectroscopic and crystallographic techniques. These methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netmdpi.comresearchgate.net For example, the ¹H NMR spectrum of N-[3-(Propan-2-yloxy)phenyl]benzamide shows characteristic signals for the aromatic protons and the newly introduced propyl group. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups. Characteristic absorption bands confirm the presence of N-H, C=O (amide), and C-O bonds within the synthesized molecules. researchgate.netresearchgate.net Mass Spectrometry (MS), often using techniques like Electron Spray Ionization (ESI-MS), confirms the molecular weight of the compound. researchgate.netgoogle.com

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state. researchgate.netscirp.orgresearchgate.net This technique has been used to characterize metal complexes of related ligands, confirming the coordination of metal ions to the oxygen atoms of the ligand. scirp.org Together, these analytical methods provide a comprehensive picture of the synthesized molecules, confirming their identity and purity. rsc.org

| Technique | Information Provided | Example Application |

| ¹H and ¹³C NMR | Provides information on the molecular skeleton, connectivity, and chemical environment of hydrogen and carbon atoms. mdpi.comresearchgate.net | Used to confirm the structure of N-(3-hydroxyphenyl)benzamide derivatives after O-alkylation. researchgate.net |

| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their vibrational frequencies. researchgate.netscirp.org | Confirmed the presence of amide and other functional groups in 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. researchgate.netgoogle.com | ESI-MS was used to verify the mass of N-hydroxy-4-(N-(1-methyl-3-aryl-1H-indol-5-yl)sulfamoyl)benzamide derivatives. google.com |

| X-ray Crystallography | Determines the exact three-dimensional structure of a molecule in a crystal, including bond lengths and angles. scirp.orgresearchgate.net | Confirmed the crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, revealing it to be nearly planar. researchgate.net |

| UV-VIS Spectroscopy | Provides information about electronic transitions within the molecule. | Used to study the complexation of N-benzyl-N-nitrosohydroxylamine with metal ions by observing shifts in absorption bands. scirp.org |

Applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of the compound after synthesis.

Detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides a definitive fingerprint of the molecule. In a study describing the synthesis of this compound, spectral data was acquired in deuterated methanol (MeOD). rsc.org The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the hydroxyamino group. The aromatic protons appear in the range of δ 7.09-7.47 ppm, while a broad singlet corresponding to the NH proton of the hydroxyamino group is observed at δ 4.85 ppm. rsc.org

The ¹³C NMR spectrum further corroborates the structure, with distinct peaks for each carbon atom in the molecule. The signals for the carbons in the benzene (B151609) ring and the carbonyl group are observed at their expected chemical shifts. rsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the protonated molecule, confirming its molecular weight. For this compound, the calculated m/z for the [M+H]⁺ ion is 153.0658, with an observed value of 153.0668, which is in close agreement. rsc.org

The specific spectral data are summarized in the tables below.

¹H NMR Spectral Data for this compound

| Signal Type | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| Aromatic | 7.09-7.13 | Multiplet (m) | 1H | rsc.org |

| Aromatic | 7.24-7.32 | Multiplet (m) | 2H | rsc.org |

| Aromatic | 7.46-7.47 | Multiplet (m) | 1H | rsc.org |

| Amine | 4.85 | Broad Singlet (brs) | 1H (NH) | rsc.org |

Solvent: MeOD, Frequency: 300 MHz

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Reference |

|---|---|

| 116.30 | rsc.org |

| 118.79 | rsc.org |

| 121.99 | rsc.org |

| 127.93 | rsc.org |

| 133.56 | rsc.org |

| 151.30 | rsc.org |

| 170.98 | rsc.org |

Solvent: MeOD, Frequency: 75 MHz

Mass Spectrometry Data for this compound

| Technique | Ion Mode | Calculated m/z | Observed m/z | Reference |

|---|

X-ray Crystallography of Hydroxyamino Benzamide Polymorphs and Conformers

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing insights into conformation, packing, and intermolecular interactions. In the context of pharmaceutical development, understanding the polymorphic forms of a compound is crucial as different polymorphs can exhibit distinct physical properties.

For the specific compound this compound, published literature indicates that it has been isolated as a white crystalline solid. rsc.org However, a detailed single-crystal X-ray diffraction analysis, which would provide information on its crystal system, space group, unit cell dimensions, and the specific molecular conformation in the solid state, is not available in the reviewed scientific literature. Consequently, there is no reported information on the existence of different polymorphs or a detailed analysis of the conformers of this compound in the solid state. While crystallographic studies have been conducted on complex derivatives, such data is not directly applicable to the parent compound.

Enzymatic Inhibition and Molecular Mechanisms

Metallo-β-lactamase (MBL) Inhibition by Hydroxyamino Benzamide (B126) Derivatives

Mechanistic Studies on Metal Chelation in MBL Active Sites

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov The catalytic mechanism of these enzymes involves one or two zinc ions in the active site, which are crucial for the hydrolysis of the β-lactam ring. mdpi.comnih.gov Consequently, a primary strategy for inhibiting MBLs is the chelation of these essential zinc ions. mdpi.com

Compounds containing a hydroxamic acid group are effective inhibitors of metalloproteinases because they can bind to the catalytically vital zinc ions, leading to enzyme inactivation. researchgate.net This interaction typically occurs in a bidentate fashion, where the two oxygen atoms of the hydroxamic acid chelate the Zn2+ ion, displacing water molecules and blocking the active site. nih.gov While strong zinc binding is a common feature of many MBL inhibitors, studies have shown that potent inhibition is not solely dependent on the strength of this chelation. nih.gov

Derivatives of benzohydroxamic acid have been investigated as selective inhibitors for specific MBLs. For instance, a 2,5-substituted benzophenone (B1666685) hydroxamic acid demonstrated selective inhibition of the FEZ-1 MBL with a Ki of 6.1 ± 0.7 μM, without significant activity against other MBLs like IMP-1, BcII, CphA, or L1. researchgate.net In silico docking and molecular dynamics simulations of other hydroxamic acid compounds have shown that they coordinate with the zinc ions in the active site of MBLs, supporting the chelation mechanism. researchgate.net The design of MBL inhibitors often focuses on compounds with nitrogen, thiol, or carboxylate groups that can bind to the metal ions, or on compounds that mimic the transition state of the hydrolysis reaction. mdpi.com

Aminopeptidase (B13392206) N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent M1 aminopeptidase that plays a significant role in cancer progression by promoting angiogenesis, metastasis, and tumor invasion. ujpronline.comnih.govacs.org This makes it a well-studied therapeutic target. ujpronline.comujpronline.com APN is a multifunctional protein involved in protein turnover and also acts as a receptor for certain viruses. ujpronline.com Its active site contains a single zinc ion and a consensus sequence for substrate recognition. ujpronline.comujpronline.com

Hydroxamic acid-containing compounds have been identified as potent inhibitors of APN. ujpronline.comnih.gov The development of these inhibitors has often been repurposed from research on inhibitors for homologous enzymes, such as the M1 aminopeptidase from the malaria parasite Plasmodium falciparum (PfA-M1). nih.govujpronline.comresearchgate.net

Characterization of Inhibitory Profiles Against APN

A series of hydroxamic acid analogues have been developed and evaluated for their inhibitory activity against APN. nih.gov For example, N-(2-(hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide (6ad) was found to be a highly potent inhibitor of APN in vitro. nih.govacs.org This compound also showed selectivity against other zinc-dependent enzymes like matrix metalloproteases and had favorable metabolic stability and low cytotoxicity. nih.govacs.org

Another example is the repurposing of N-(2-(hydroxyamino)-2-oxo-1-[3',4',5'-trifluoro(1,1'-biphenyl)-4-yl]ethyl)pivalamide, which was found to be a more potent APN inhibitor than the established inhibitors bestatin (B1682670) and Tosedostat. ujpronline.comujpronline.com Further synthesis and optimization led to even more potent compounds, with Kiexp values in the low nanomolar range (e.g., 4.5 nM). ujpronline.comujpronline.com The introduction of larger functional groups to the carboxy end of bestatin-based hydroxamic acids was tolerated and even enhanced APN inhibitory activity. For instance, a series of bestatin-based compounds showed potent APN inhibition, with one derivative exhibiting an IC50 value of 1.67 ± 0.03 μM. mdpi.com

| Compound | Inhibitory Potency (Kiexp or IC50) | Reference |

|---|---|---|

| N-(2-(hydroxyamino)-2-oxo-1-[3',4',5'-trifluoro(1,1'-biphenyl)-4-yl]ethyl)pivalamide | 118 nM (Kiexp) | ujpronline.com |

| Optimized Hydroxamic Acid Inhibitor | 4.5 nM (Kiexp) | ujpronline.com |

| Bestatin-based Hydroxamic Acid (P2) | 1.67 ± 0.03 μM (IC50) | mdpi.com |

| Bestatin | 2370 nM (Kiexp) | ujpronline.com |

| Tosedostat | 1180 nM (Kiexp) | ujpronline.com |

Investigating Binding Interactions within the APN Active Site

Structure-based design has been a key strategy in optimizing the binding interactions of hydroxamic acid inhibitors within the APN active site. nih.gov The hydroxamic acid moiety is crucial as it chelates the catalytic zinc ion. ujpronline.com The design of these inhibitors focuses on optimizing interactions with the S1' subsite of the enzyme to enhance potency and selectivity. ujpronline.comujpronline.com

The crystal structure of human APN reveals a catalytic domain with characteristic zinc-binding motifs. ujpronline.comujpronline.com The binding of hydroxamic acid inhibitors to this site is a key determinant of their inhibitory activity. ujpronline.com Quantitative Structure-Activity Relationship (QSAR) models have been developed based on the 3D structures of APN-inhibitor complexes to predict the inhibitory potencies of new analogues. ujpronline.com These models help in understanding the key ligand-receptor interactions at the active site. ujpronline.com

Tyrosinase Inhibition and Related Mechanistic Investigations

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.govmdpi.com It is a target for inhibitors aimed at treating hyperpigmentation disorders. vjs.ac.vn The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. vjs.ac.vn

Benzamide derivatives have shown significant tyrosinase inhibitory activity. vjs.ac.vn For example, N-(benzoyloxy)benzamide was found to be a potent tyrosinase inhibitor with an IC50 value of 2.5 μM, which is much stronger than the well-known inhibitor kojic acid (IC50 = 44.6 μM). vjs.ac.vn The inhibitory mechanism of many compounds against tyrosinase involves the chelation of the copper ions in the active site. nih.govresearchgate.net

A study on 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide (HPOB) revealed that it directly inhibits tyrosinase catalytic activity through copper chelation, rather than through an epigenetic mechanism. researchgate.net This compound showed a competitive type of inhibition with an IC50 of 1.5 µM for murine tyrosinase. mdpi.com The hydroxamic acid moiety is known to chelate metal ions, and in this case, it is proposed to interact with the copper ions in the tyrosinase active site. mdpi.comresearchgate.net Molecular docking studies have been used to analyze the binding interactions of benzamide derivatives with the oxy-tyrosinase structure, providing insights into their inhibitory mechanisms. vjs.ac.vn

| Compound | IC50 Value | Reference |

|---|---|---|

| N-(benzoyloxy)benzamide | 2.5 μM | vjs.ac.vn |

| 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide (HPOB) | 1.5 μM (murine tyrosinase) | mdpi.com |

| Kojic Acid | 44.6 μM | vjs.ac.vn |

| β-arbutin | 700 μM (murine tyrosinase) | mdpi.com |

UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase (LpxC) Inhibition

UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent enzyme that catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria. researchgate.netnih.govwikipedia.org This makes LpxC an attractive target for the development of new antibacterial agents. google.comrcsb.org

The inhibition of LpxC by hydroxamate-containing compounds suggested the presence of a metal cofactor, which was later confirmed to be a zinc ion. nih.gov LpxC is inhibited by metal-chelating agents, and its activity can be restored by the addition of Zn2+. nih.gov Novel hydroxamic acid LpxC inhibitors have been designed and synthesized to have potent antibacterial activity. rcsb.org For instance, ACHN-975, a hydroxamate-containing compound, was the first LpxC inhibitor to enter human clinical trials. researchgate.net The hydroxamate moiety of these inhibitors coordinates with the active site Zn2+ ion. researchgate.net Derivatives with a hydroxyamino benzamide structure have also been investigated as LpxC inhibitors for treating infections caused by gram-negative bacteria. google.com These inhibitors typically have IC50 values in the sub-micromolar to nanomolar range against LpxC. google.com

Preclinical Biological Activity of 3-(Hydroxyamino)benzamide

Following a comprehensive review of scientific literature, it has been determined that there is insufficient publicly available data to provide a detailed article on the preclinical biological activity of the specific chemical compound This compound .

Extensive searches for in vitro studies detailing the antineoplastic, antiproliferative, and antibacterial properties of this compound did not yield specific results that would allow for a thorough and accurate discussion within the requested detailed outline. Information available pertains to broader categories of benzamide derivatives or structurally related but distinct molecules.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and to maintain scientific accuracy, the requested article cannot be generated at this time. Providing an analysis based on related compounds would fall outside the specified scope and could be misleading.

Further research and publication of preclinical studies specifically investigating this compound are required to populate the outlined sections with the requested detailed findings and data tables.

Preclinical Biological Activity Studies

In Vivo Efficacy Studies in Preclinical Disease Models (Non-human Models)

Assessment in Preclinical Models of Bacterial Infection

Currently, there is a lack of publicly available scientific literature detailing the assessment of 3-(Hydroxyamino)benzamide in preclinical models of bacterial infection. While research exists on the antibacterial properties of various benzamide (B126) derivatives, specific data regarding the in vivo efficacy of this compound against bacterial pathogens has not been identified in the performed search.

Benzamide-based compounds, as a class, have been investigated for their potential as antibacterial agents. nih.govnih.gov These efforts have led to the identification of derivatives with activity against a range of bacteria, including multidrug-resistant strains. nih.govnih.gov For instance, certain novel 3-amino benzamide derivatives have demonstrated antibacterial activity by targeting the cell division protein FtsZ. google.com

The general approach for evaluating new antibacterial candidates involves a series of preclinical studies. These studies are essential to understand the compound's behavior and effectiveness in a living organism before it can be considered for human trials. Such assessments typically include various models of infection, which can range from systemic infections to more localized ones, like skin and soft tissue infections.

For example, a mouse model of systemic peritonitis caused by Methicillin-resistant Staphylococcus aureus (MRSA) has been used to evaluate the in vivo efficacy of other benzamide-based FtsZ inhibitors. nih.gov In such studies, researchers assess the ability of the compound to reduce bacterial load in different organs and improve survival rates of the infected animals.

While the specific preclinical assessment of this compound in bacterial infection models is not available, the established methodologies for other benzamide derivatives provide a framework for how such evaluations would be conducted. These studies are critical for determining the potential of a new compound as a viable antibacterial therapeutic.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Identification of Key Structural Determinants for Potency and Selectivity

The potency and selectivity of 3-(Hydroxyamino)benzamide analogs are dictated by specific structural features that govern their interaction with the target's binding site. For analogs acting as histone deacetylase (HDAC) inhibitors, a 3D quantitative structure-activity relationship (QSAR) model has highlighted the significance of hydrophobic character and hydrogen bond-donating groups for inhibitory activity. researchgate.net The presence of a 2-aminobenzamide (B116534) group has been identified as a crucial structural feature for potent inhibition of class I HDACs. nih.gov

In the context of sirtuin-2 (SIRT2) inhibitors, SAR studies of 3-(benzylsulfonamido)benzamides have revealed several key determinants for potency and selectivity. turkjps.org Electron-withdrawing substituents are favored at the R1 position on ring A, and this position should ideally be at the para-position. turkjps.org Similarly, the R3 substituent on ring C is optimal at the para-position and should also be electron-withdrawing. turkjps.org Both hydrophobic and hydrophilic substituents are tolerated at these positions. turkjps.org Furthermore, the sulfonamide nitrogen must be methylated for optimal activity. turkjps.org These findings underscore the importance of substituent placement and electronic properties in achieving high potency and selectivity.

A five-point pharmacophore model for aminophenyl benzamide (B126) derivatives as HDAC inhibitors identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features for activity. researchgate.net This model emphasizes the specific spatial arrangement of these functional groups for effective binding.

Impact of Aromatic and Aliphatic Substituents on Biological Activity Profiles

For instance, in the development of cereblon binders, the introduction of fluorine atoms to the benzamide scaffold was found to increase binding affinity. iu.edunih.gov This is attributed to fluorine's ability to modulate lipophilicity, metabolic stability, and membrane permeation. nih.gov The strategic placement of halogen and haloalkyl groups on the aromatic ring can also influence intramolecular hydrogen bonding, which in turn can predetermine the ligand's conformation for optimal binding. nih.gov

In a series of benzamide-based HDAC inhibitors, the substitution on the terminal benzene (B151609) rings was systematically varied. nih.gov The results indicated that compounds with an amino group at the R2 position exhibited potent HDAC inhibitory activity, while those lacking this feature were inactive. nih.gov This highlights the critical role of specific substituents in establishing key interactions with the target enzyme.

The following table summarizes the impact of various substituents on the activity of benzamide derivatives based on findings from different studies:

| Scaffold/Target | Substituent Type | Position | Effect on Activity | Reference(s) |

| 3-(Benzylsulfonamido)benzamides (SIRT2) | Electron-withdrawing | Ring A (para) | Increased potency | turkjps.org |

| 3-(Benzylsulfonamido)benzamides (SIRT2) | Electron-withdrawing | Ring C (para) | Increased potency | turkjps.org |

| Benzamide-based (HDAC) | Amino (NH2) | R2 on terminal ring | Essential for potency | nih.gov |

| Benzamide-based (Cereblon) | Fluorine | Ortho to amide | Increased binding affinity | iu.edunih.gov |

Role of Linker Length and Flexibility in Ligand-Target Recognition

The linker region, which connects the core benzamide scaffold to other parts of the molecule, plays a pivotal role in ligand-target recognition. The length and flexibility of this linker are critical parameters that determine the optimal positioning of the functional groups within the target's binding pocket.

In the context of HDAC inhibitors, the linker's length is a key structural aspect that can be optimized. nih.gov Studies on hydroxamic acid-based HDAC inhibitors have shown that a six-carbon aliphatic chain can provide the ideal flexibility and spatial orientation for effective binding. nih.gov Conversely, the introduction of more rigid aromatic linkers has been shown to significantly reduce activity, likely due to compromised binding to the HDAC enzyme. nih.gov

For benzamide derivatives targeting the FtsZ protein, the length of the linker also has a discernible impact on activity. While an ethylenoxy linker was found to maintain biological activity, extending the linker to a propylenoxy chain resulted in a decrease in activity. mdpi.com Docking studies suggested that the longer, more flexible linker required a rearrangement of the benzamide moiety to fit into the binding site, which may be energetically unfavorable. mdpi.com This underscores that linker flexibility can lead to multiple possible binding modes, not all of which are optimal for inhibition. mdpi.com

The following table illustrates the influence of linker characteristics on the activity of benzamide and related derivatives:

| Inhibitor Class | Linker Type | Linker Length/Flexibility | Impact on Activity | Reference(s) |

| Hydroxamic acid-based HDAC inhibitors | Aliphatic chain | 6 carbons (optimal flexibility) | Enhanced anticancer activity | nih.gov |

| Hydroxamic acid-based HDAC inhibitors | Aromatic | Increased rigidity | Reduced activity | nih.gov |

| Benzamide FtsZ inhibitors | Ethylenoxy | Maintained activity | mdpi.com | |

| Benzamide FtsZ inhibitors | Propylenoxy | Increased length and flexibility | Decreased activity | mdpi.com |

Optimization Strategies for Enhancing Desired Pharmacological Profiles

Several optimization strategies are employed to enhance the pharmacological profiles of this compound derivatives, focusing on improving potency, selectivity, and pharmacokinetic properties. A common approach involves the modification of the linker and cap groups of the molecule. nih.gov

One successful strategy in the development of SIRT2 inhibitors was the replacement of a sulfonamide group with a thioether, sulfoxide, or sulfone. nih.govnih.gov Molecular modeling indicated that the sulfonamide was unfavorable for SIRT2 binding, and its replacement with a thioether led to a two- to three-fold increase in potency and improved metabolic stability. nih.govnih.gov This highlights how isosteric replacement within the linker region can lead to significant improvements in the desired pharmacological properties.

Another optimization strategy involves the introduction of structural modifications to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. For example, replacing phenyl rings with heterocyclic rings is a common approach to increase aqueous solubility. turkjps.org In the development of benzodioxane–benzamides as FtsZ inhibitors, the introduction of a hydroxyl group on the linker was explored as a means to improve physicochemical properties and provide a handle for the development of prodrugs.

Multi-target inhibitor design is another advanced optimization strategy. This involves combining the structural features of an inhibitor with moieties known to interact with other biologically relevant targets. nih.gov This approach can lead to compounds with a broader spectrum of activity or synergistic effects.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of benzamide (B126) derivatives and predicting their affinity for various biological targets.

Research on benzamide-related structures demonstrates the utility of this approach. For instance, docking studies on nitro benzamide derivatives against the inducible nitric oxide synthase (iNOS) enzyme revealed that specific compounds bind efficiently within the active site. researchgate.net The analysis showed that the orientation, number of nitro groups, and polarizability were key factors in the binding efficiency. researchgate.net Similarly, in studies targeting the main protease (Mpro) of SARS-CoV-2, molecular docking was used to screen a library of 125 molecules, identifying a 4-acrylamido-N-(pyridazin-3-yl)benzamide derivative as a promising candidate. The docking results highlighted that hydrophobic and other non-covalent interactions were the primary forces driving the protein-ligand binding. nih.gov

In another study focused on developing anti-influenza agents, molecular docking was employed to understand the interactions of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid with the viral RNA polymerase. The docking pose indicated that the benzene (B151609) ring of the compound formed a pi-pi stacking interaction with a tryptophan residue (TRP706), while the carboxylic acid group generated a salt bridge with a lysine (B10760008) residue (LYS643). semanticscholar.org These precise interaction details are crucial for structure-based drug design.

The binding energy, a key output of docking simulations, provides a quantitative estimate of the ligand's binding affinity. Lower binding energies typically suggest a more stable and favorable interaction.

Table 1: Example Molecular Docking Results for a Benzamide Derivative

| Parameter | Value | Reference |

|---|---|---|

| Target Protein | Novel Coronavirus Main Protease (6LU7) | |

| Ligand | Substituted N-(4-(2-(5-methyl-3-oxo-2,3-dihydropyrazolyl-1-)2-oxoethoxy)phenyl) benzamide | |

| Lowest Binding Energy | -8.85 kcal/mol | |

| Inhibition Constant (Ki) | 325.66 nM | |

| Key Interacting Residue | ARG188 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into how the ligand and protein adapt to each other and the stability of their interactions. nih.govconicet.gov.ar

MD simulations are crucial for validating the stability of docking poses. For example, a study on a potential MAO-B inhibitor, a 6-hydroxybenzothiazole-2-carboxamide derivative, used MD simulations to confirm the stability of its binding to the receptor. The root-mean-square deviation (RMSD) values fluctuated between 1.0 and 2.0 Å, indicating good conformational stability within the binding pocket. nih.gov

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 3-(Hydroxyamino)benzamide in detail. researchgate.netresearchgate.net These methods provide a fundamental understanding of the molecule's electronic structure, which governs its reactivity and interaction with biological targets. nih.govsemanticscholar.org

DFT can be used to calculate a range of molecular properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MESP). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov

In a study of a 4-acrylamido-N-(pyridazin-3-yl)benzamide compound, DFTB (Density-Functional Tight-Binding) was used to calculate the interaction energy between the ligand and individual amino acid residues in the active site of the target protein. nih.gov This level of detail helps to pinpoint which residues are most critical for binding. The study found that the benzamide, acrylamide, and pyridazine (B1198779) fragments were nearly coplanar, a feature attributed to resonance stabilization. nih.gov Such QM calculations are invaluable for understanding the intrinsic properties of a ligand that make it suitable for a specific biological target. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijpsr.comyoutube.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process. archivepp.com

For benzamide and its derivatives, several 3D-QSAR studies have been successfully conducted. nih.govnih.govnih.govderpharmachemica.com In a 3D-QSAR study of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov The resulting QSAR model showed excellent correlation (r²=0.99) and predictive power (q² = 0.85). The model suggested that hydrophobic character and hydrogen bond donating groups are crucial for enhancing HDAC inhibitory activity, while electron-withdrawing groups have a negative impact. nih.gov

Another 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors also yielded a predictive model. nih.gov The Comparative Molecular Similarity Indices Analysis (CoMSIA) model considered steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict inhibitory activity. nih.govslideshare.net

Table 2: Statistical Parameters of a 3D-QSAR Model for Aminophenyl Benzamide Derivatives

| Statistical Parameter | Value | Significance |

|---|---|---|

| Correlation coefficient (r²) | 0.99 | Indicates an excellent fit of the model to the training data. |

| Cross-validated correlation coefficient (q²) | 0.85 | Demonstrates good predictive power of the model. |

| Fisher ratio (F) | 631.80 | Shows high statistical significance of the model. |

Source: Adapted from a study on HDAC inhibitors. nih.gov

In Silico Screening and Virtual Library Design for Novel Inhibitors

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with the design of virtual libraries, allows for the rapid exploration of vast chemical space to discover novel inhibitors. nih.gov

The process often starts with a known active compound or a pharmacophore model derived from QSAR studies. For benzamide derivatives, a pharmacophore model can be used to screen a virtual library of compounds sharing the benzamide scaffold. nih.gov In one such study targeting the InhA enzyme of Mycobacterium tuberculosis, a large virtual library was generated and screened. This process identified virtual hits with predicted inhibitory potencies significantly greater than the most active known compounds. nih.gov

The design of these virtual libraries involves systematically modifying a core scaffold, such as this compound, with various functional groups to create a diverse set of virtual compounds. nih.govewha.ac.kr These virtual molecules are then computationally evaluated for their potential activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This integrated approach of virtual library design and in silico screening helps to prioritize the synthesis of the most promising candidates, streamlining the path to discovering new and effective therapeutic agents. nih.gov

Future Perspectives and Research Directions in Hydroxyamino Benzamide Research

Exploration of Novel Therapeutic Indications and Molecular Pathways

The therapeutic potential of 3-(Hydroxyamino)benzamide and its derivatives extends beyond their current applications. A key area of future research will be the exploration of new diseases and molecular pathways where these compounds can be effective.

Oncology : While already investigated in cancer, there is a continuous search for novel derivatives with improved efficacy against various tumor types. acs.org For instance, some N-hydroxycinnamamide-based derivatives have shown potent antitumor activity. acs.org Research into their effects on specific cancer-related pathways, such as the Wnt signaling pathway, is ongoing. acs.org The development of dual inhibitors, such as those targeting both BET and HDACs, represents a promising strategy for treating cancers like pancreatic cancer and NUT midline carcinoma. acs.org

Neurodegenerative Diseases : Sirtuin-2 (SIRT2) inhibitors have shown neuroprotective effects in models of Huntington's disease. nih.gov Developing 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors is a promising avenue for new therapeutics. nih.gov

Infectious Diseases : The LpxC enzyme is a crucial target in the fight against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. bohrium.com A recent in silico study identified 3-[(dimethylamino)methyl]-N-[(2S)-1-(hydroxyamino)-1-oxobutan-2-yl]benzamide as a potential potent inhibitor of LpxC, opening doors for the development of new antibiotics. bohrium.com

Metabolic Diseases : Peroxisome proliferator-activated receptors (PPARs) are important targets for metabolic diseases. nih.gov Novel N-substituted valine derivatives with unique PPARγ binding properties are being explored. nih.gov

Dermatology : Certain hydroxamic acid derivatives have been found to inhibit melanin (B1238610) synthesis by targeting tyrosinase activity, suggesting their potential use in treating hyperpigmentation. mdpi.com

Development of Highly Selective and Potent Modulators for Specific Targets

A major focus of future research is the design and synthesis of this compound derivatives with high selectivity and potency for specific biological targets. This involves a deep understanding of structure-activity relationships (SAR) to optimize the pharmacological properties of these compounds.

HDAC Inhibitors : The development of isoform-selective HDAC inhibitors is a significant goal. For example, researchers are designing novel imidazole-based benzamide (B126) and hydroxamic acid derivatives as potent and selective inhibitors of specific HDAC isoforms. researchgate.net Modifications to the benzamide moiety and the linker region can significantly impact potency and selectivity. acs.org For instance, para-substituted compounds on a benzene (B151609) ring have shown a marked increase in HDAC inhibition potency. acs.org

Cereblon Binders for PROTACs : Novel non-phthalimide benzamide-type derivatives are being developed as binders for cereblon (CRBN), a key component of proteolysis-targeting chimeras (PROTACs). nih.gov These new binders aim to improve chemical stability and selectivity in targeted protein degradation. nih.gov

SIRT2 Inhibitors : Structure-guided optimization is being used to develop 3-(benzylsulfonamido)benzamides with enhanced potency and selectivity for SIRT2 over other sirtuin isoforms. nih.gov This involves synthesizing and testing a large number of analogues to identify candidates with improved pharmacological properties. nih.gov

Below is a table summarizing some novel derivatives and their targeted activities:

| Derivative Class | Target | Therapeutic Potential | Key Findings |

| N-hydroxycinnamamide-based | HDAC1/3 | Antitumor | Dual HDAC1/3 selectivity with potent activity. acs.org |

| Benzamide-type | Cereblon (CRBN) | Targeted Protein Degradation (PROTACs) | Enhanced chemical stability and favorable selectivity profile. nih.gov |

| 3-(benzylsulfonamido)benzamides | SIRT2 | Huntington's Disease | Improved potency and selectivity for SIRT2. nih.gov |

| Imidazole-based benzamides | HDACs | Anticancer | High selectivity against HDAC1, 2, and 3. researchgate.net |

| 3-[(dimethylamino)methyl]-N-[(2S)-1-(hydroxyamino)-1-oxobutan-2-yl]benzamide | LpxC | Antibacterial (MDR P. aeruginosa) | Identified as a potential potent inhibitor through in silico studies. bohrium.com |

Integration with Advanced Biological Technologies and Multi-Omics Approaches

The integration of advanced biological technologies is set to revolutionize research on this compound. These approaches provide a more comprehensive understanding of the biological systems these compounds affect.

Multi-Omics Analysis : Integrated multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the cellular response to this compound derivatives. rna-seqblog.comnih.gov This can help in identifying novel targets, understanding mechanisms of action, and discovering biomarkers for drug response. rna-seqblog.com For example, network pharmacology analysis has been used to identify the molecular mechanisms of action for compounds like 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl] benzamide against gastric cancer. mdpi.com

Systems Biology : By applying a systems biology approach, researchers can model the complex interactions between this compound derivatives and various cellular networks. nih.gov This can predict the effects of these compounds on biological pathways and help in designing more effective therapeutic strategies.

Advanced Imaging and Labeling : Chemical reporters and bioorthogonal labeling methods allow for the visualization and tracking of this compound derivatives and their targets within living cells and organisms. nih.gov Fluorescent tracers are being developed to study ligand-receptor interactions in real-time, providing valuable insights into binding kinetics and receptor pharmacology. ku.dk

Advancements in Synthetic Methodologies and Chemical Biology Tools

Innovations in synthetic chemistry and the development of new chemical biology tools are crucial for advancing the field of this compound research.

Novel Synthetic Routes : Researchers are continuously exploring more efficient and versatile synthetic strategies for preparing hydroxamic acids and their derivatives. researchgate.net This includes both conventional methods starting from carboxylic acids and their chlorides, as well as non-conventional routes from other functional groups like aldehydes and amines. researchgate.net Solid-phase synthesis techniques are also gaining importance for creating diverse libraries of these compounds. researchgate.net

Chemical Biology Probes : The design and synthesis of specialized chemical probes are essential for studying the biological functions of this compound targets. whiterose.ac.uk These tools can include photoaffinity probes for identifying target receptors and activity-based probes for labeling active enzymes. whiterose.ac.uk

Structure-Guided Design : The use of computational modeling and structural biology, such as X-ray crystallography and cryo-EM, is becoming increasingly integral to the rational design of new this compound derivatives. ku.dk This allows for the precise modification of molecular scaffolds to optimize binding affinity and selectivity for the intended target. acs.org

Q & A

Q. Methodological Answer :

- Step 1 : Start with a benzamide scaffold (e.g., 3-nitrobenzamide) and perform hydroxylamination via catalytic hydrogenation or hydroxylamine hydrochloride under controlled pH (4–6) to introduce the hydroxyamino group .

- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and characterize intermediates using H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Q. Methodological Answer :

- X-ray crystallography : Resolve crystal structure (monoclinic system, space group P21/c) to determine bond lengths and angles, particularly the hydroxyamino group’s conformation .

- Spectroscopic analysis :

- FTIR : Identify N–H stretching (~3350 cm) and C=O vibrations (~1660 cm).

- NMR : Use C NMR to confirm carbonyl resonance (~168 ppm) and aromatic carbons .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and HOMO-LUMO gaps .

Basic: What are the primary biological targets of this compound in enzymatic studies?

Q. Methodological Answer :

- Poly(ADP-ribose) polymerase (PARP) inhibition : Assess IC via NAD depletion assays in HeLa cell lysates. Compare with 3-aminobenzamide (IC ~20 µM) to evaluate potency .

- Histone deacetylase (HDAC) modulation : Screen using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in recombinant HDAC isoforms (Class I/II). Hydroxamic acid derivatives show enhanced binding .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition?

Q. Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF) at the meta position to enhance HDAC8 affinity. Use AutoDock Vina (scoring function: ΔG ≈ −9.5 kcal/mol) to predict binding modes .

- Hydroxamic acid derivatives : Synthesize analogues like N-hydroxy-3-((6-(hydroxyamino)-6-oxohexyl)oxy)benzamide. Test IC against metallo-β-lactamases (e.g., NDM-1) using nitrocefin hydrolysis assays .

Advanced: How should researchers address contradictory data on this compound’s off-target effects in cellular assays?

Q. Methodological Answer :

- Dose-response validation : Perform parallel assays (e.g., glucose metabolism and DNA synthesis) to identify non-specific effects at >50 µM. Use low concentrations (<10 µM) for PARP-specific studies .

- Knockdown controls : Combine siRNA-mediated PARP1 silencing with compound treatment to isolate target-specific phenotypes .

Advanced: What computational strategies improve the binding affinity of this compound derivatives?

Q. Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., HDAC2) for 100 ns to analyze hydrogen bond stability (e.g., Asp-269 interactions).

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., –OH vs. –OCH) using AMBER22 .

Advanced: How can synergistic effects between this compound and anticancer agents be quantified?

Q. Methodological Answer :

- Combination index (CI) : Use the Chou-Talalay method in MCF-7 cells. A CI <1 indicates synergy with cisplatin (dose ratio: 1:2).

- Mechanistic profiling : Perform RNA-seq to identify pathways (e.g., DNA repair downregulation) enhanced by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.